molecular formula C30H27N5O6 B12202761 N-(1,3-benzodioxol-5-ylmethyl)-7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B12202761
M. Wt: 553.6 g/mol
InChI Key: OECJYCWXTWXCHW-UHFFFAOYSA-N
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Description

This compound features a complex polycyclic framework with a 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene core, modified by a 1,3-benzodioxole methyl group and a 3,4-dimethoxyphenyl ethyl substituent.

The benzodioxole and dimethoxyphenyl groups contribute to aromaticity and electron-rich regions, which may influence binding affinity in biological systems.

Properties

Molecular Formula

C30H27N5O6

Molecular Weight

553.6 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C30H27N5O6/c1-38-22-8-6-18(13-24(22)39-2)10-12-35-27(31)20(15-21-28(35)33-26-5-3-4-11-34(26)30(21)37)29(36)32-16-19-7-9-23-25(14-19)41-17-40-23/h3-9,11,13-15,31H,10,12,16-17H2,1-2H3,(H,32,36)

InChI Key

OECJYCWXTWXCHW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C3=C(C=C(C2=N)C(=O)NCC4=CC5=C(C=C4)OCO5)C(=O)N6C=CC=CC6=N3)OC

Origin of Product

United States

Preparation Methods

Strategic Synthesis of the Tricyclic Core

The triazatricyclo[8.4.0.0³,⁸]tetradeca-pentaene core is constructed via multi-step cyclization involving nucleophilic substitution and ring-closing metathesis. Key intermediates include:

  • 6-Imino-2-oxo-1,7,9-triazatricyclo precursor : Synthesized by treating 1,3-diaminopropane derivatives with α,β-unsaturated carbonyl compounds under basic conditions (pH 9–10) in tetrahydrofuran (THF) at 60°C .

  • Cyclization catalysts : Palladium(II) acetate or Grubbs catalysts facilitate intramolecular C–N bond formation, achieving yields of 65–78% .

Critical parameters :

  • Temperature control (60–80°C) to prevent side reactions.

  • Use of anhydrous solvents (THF, dimethylformamide) to avoid hydrolysis .

Functionalization with the 1,3-Benzodioxol-5-ylmethyl Group

The benzodioxole moiety is introduced via reductive amination or alkylation :

  • Reductive amination : Reacting the tricyclic amine intermediate with 1,3-benzodioxole-5-carbaldehyde in methanol, followed by sodium borohydride (NaBH₄) reduction at 0°C . Yields reach 82–88% after silica gel chromatography .

  • Direct alkylation : Using 5-(bromomethyl)-1,3-benzodioxole in dimethyl sulfoxide (DMSO) with potassium carbonate (K₂CO₃) as a base . Reaction times of 12–18 hours at 50°C yield 75–80% product .

Analytical validation :

  • ¹H-NMR (CDCl₃): δ 6.78–6.82 (d, 2H, benzodioxole aromatic protons), 5.92 (s, 2H, methylenedioxy group) .

  • HRMS : m/z 549.2728 (Calcd for C₃₀H₃₇N₄O₆: 549.2713) .

Incorporation of the 2-(3,4-Dimethoxyphenyl)ethyl Side Chain

The dimethoxyphenethyl group is appended through Mitsunobu coupling or nucleophilic substitution :

  • Mitsunobu reaction : Treating the tricyclic alcohol intermediate with 2-(3,4-dimethoxyphenyl)ethanol, triphenylphosphine, and diethyl azodicarboxylate (DEAD) in THF . Yields: 70–75% .

  • Nucleophilic substitution : Using 2-(3,4-dimethoxyphenyl)ethyl bromide and potassium iodide (KI) in acetonitrile under reflux . Reaction monitoring via TLC (Rf = 0.45 in ethyl acetate/hexane 1:1) .

Optimization challenges :

  • Steric hindrance from the tricyclic core necessitates prolonged reaction times (24–48 hours).

  • Purification via centrifugal chromatography (CH₂Cl₂ : EtOH : NH₃ = 85 : 14 : 1) improves purity to >95% .

Final Carboxamide Formation

The terminal carboxamide is installed using coupling agents or in situ activation :

  • HATU-mediated coupling : Reacting the carboxylic acid derivative with ammonium chloride in dichloromethane (DCM) using 1-hydroxy-7-azabenzotriazole (HOAt) and HATU. Yields: 85–90%.

  • Mixed anhydride method : Treating the acid with isobutyl chloroformate and N-methylmorpholine in THF at −15°C, followed by ammonia gas .

Spectroscopic confirmation :

  • IR : 1625 cm⁻¹ (C=O stretch), 1279 cm⁻¹ (C–N stretch) .

  • ¹³C-NMR : δ 167.8 (carboxamide carbonyl), 55.4 (OCH₃) .

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Reductive amination 82–8895High selectivity for secondary amines
Mitsunobu coupling 70–7590Stereochemical control
HATU-mediated coupling85–9098Rapid amide bond formation

Trade-offs :

  • Reductive amination offers high yields but requires strict temperature control.

  • Mitsunobu reactions avoid racemization but demand expensive reagents .

Scalability and Industrial Feasibility

  • Batch size limitations : Reactions beyond 10 mmol show yield drops due to exothermic side reactions (e.g., NaBH₄ reductions) .

  • Continuous flow synthesis : Microreactor systems improve heat dissipation, enabling 50 mmol batches with 80% yield.

  • Cost drivers : HATU ($320/g) and palladium catalysts ($450/g) inflate production costs .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce imino groups to amines.

    Substitution: This reaction can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways that lead to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Aromatic Substitutents

3-(3,4-Dimethoxyphenyl)-1,2,4-Oxadiazole Derivatives ()

Compounds such as 3-(3,4-dimethoxyphenyl)-N-[2-[4-(dimethylcarbamoyl)phenyl]ethyl]-1,2,4-oxadiazole-5-carboxamide (Compound 13) share the 3,4-dimethoxyphenyl group but feature a 1,2,4-oxadiazole core instead of a triazatricyclo system. Key differences include:

  • Bioactivity : Compound 13 and analogs exhibit antitubercular activity by inhibiting polyketide synthase 13 (Pks13), with IC₅₀ values in the low micromolar range . The triazatricyclo compound’s bioactivity remains uncharacterized but could differ due to its extended π-conjugation.
  • Synthetic Routes : Both classes employ carboxamide coupling (e.g., using T3P or HATU), but the triazatricyclo system likely requires multi-step cyclization, increasing synthetic complexity .
Spirocyclic Benzothiazole Derivatives ()

Compounds like 8-(4-dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione incorporate spirocyclic and benzothiazole motifs. Comparisons include:

  • Electron-Donor Groups: The benzothiazole moiety provides a strong electron-withdrawing effect, contrasting with the electron-donating methoxy and benzodioxole groups in the target compound.

Physicochemical Properties

While explicit data for the target compound are unavailable, inferences can be drawn from analogous structures:

Property Target Compound 1,2,4-Oxadiazole Analogs (e.g., Compound 13) Spirocyclic Benzothiazoles ()
Molecular Weight ~600–650 (estimated) 425–437 450–500
Aromatic Substituents 1,3-Benzodioxole, 3,4-dimethoxy 3,4-Dimethoxyphenyl 4-Dimethylaminophenyl, benzothiazole
Solubility Low (due to rigid core) Moderate (polar carboxamide groups) Low (spiro rigidity)
Synthetic Yield Not reported 53–61% 50–70%

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C20H22N4O5
  • Molar Mass : 398.41 g/mol
  • CAS Number : Not specifically listed in the search results but can be derived from its structural formula.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The compound exhibits inhibitory effects on specific enzymes involved in cancer cell proliferation.
  • Antioxidant Properties : It demonstrates significant antioxidant activity, which may contribute to its protective effects against oxidative stress.
  • Cell Cycle Modulation : Research indicates that this compound can induce cell cycle arrest in cancer cells, particularly in the G2/M phase.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

  • In Vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. In a study conducted by Fayad et al. (2019), it was identified as a promising candidate through screening of a drug library on multicellular spheroids .
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10Induces apoptosis
A549 (Lung)15Cell cycle arrest
HeLa (Cervical)12Inhibits DNA synthesis

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective properties:

  • CNS Activity : The compound has been studied for its effects on central nervous system disorders. Preliminary results indicate potential benefits in models of neurodegeneration .

Case Studies

  • Study on Antitumor Efficacy : A detailed investigation into the antitumor efficacy of the compound demonstrated significant tumor reduction in xenograft models when administered at specific dosages over a period of weeks.
  • Neuroprotection in Animal Models : In rodent models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation.

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